Calcium L-glutamate dihydrate, also known as calcium di-L-glutamate, is a calcium salt of L-glutamic acid, which is an amino acid that plays a crucial role in various biochemical processes. This compound is recognized for its flavor-enhancing properties and is often used in food products as a flavor enhancer. It has the chemical formula and is classified under food additives with the E number E623. The compound is soluble in water and contributes calcium ions, making it beneficial not only as a flavor enhancer but also as a dietary supplement for calcium intake .
Calcium L-glutamate dihydrate is derived from L-glutamic acid, which can be obtained through fermentation processes or chemical synthesis. It falls under the category of calcium salts of amino acids and is classified as a flavor enhancer in the food industry. The compound is particularly valued for its ability to enhance umami flavors without the high sodium content associated with monosodium glutamate (MSG) .
The synthesis of calcium L-glutamate dihydrate can be achieved through several methods, primarily involving the reaction of L-glutamic acid with calcium hydroxide or calcium carbonate.
The reaction conditions such as pH, temperature, and time are critical for optimizing yield and purity. The resulting product can be crystallized from concentrated solutions to obtain the dihydrate form.
The molecular structure of calcium L-glutamate dihydrate consists of two glutamate ions coordinated to a single calcium ion. The structure can be represented as follows:
The compound exhibits zwitterionic characteristics due to the presence of both positively charged amino groups and negatively charged carboxylate groups in its structure. This dual charge contributes to its solubility in water and its functionality as a flavor enhancer.
Calcium L-glutamate dihydrate can participate in various chemical reactions:
The mechanism by which calcium L-glutamate enhances flavor involves its interaction with taste receptors on the tongue. The glutamate ion binds to specific receptors that are sensitive to umami flavors, thus enhancing the savory taste profile of food products. This action is similar to that of monosodium glutamate but provides additional benefits through increased calcium content .
Calcium L-glutamate dihydrate has several applications:
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